N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2.ClH/c1-16-8-9-18(30-2)20-21(16)33-24(26-20)28(11-5-10-27-12-14-31-15-13-27)23(29)22-25-17-6-3-4-7-19(17)32-22;/h3-4,6-9H,5,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZILEXLAQNVVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound featuring a complex molecular structure that includes thiazole and morpholine functional groups. These components suggest potential biological activity, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications.
Molecular Structure
The compound is characterized by the following structural features:
- Thiazole Rings : Known for their role in various biological activities, including antimicrobial and anticancer properties.
- Morpholine Group : Enhances solubility and bioavailability, facilitating drug delivery.
- Carboxamide Functional Group : Increases stability and can influence pharmacokinetics.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer applications. The following sections detail specific findings from relevant studies.
Anticancer Properties
- Mechanism of Action : The compound's mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the colchicine-binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis of cancer cells .
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In Vitro Studies :
- A study demonstrated that derivatives of thiazole exhibited potent cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) models. The compounds showed IC50 values in the nanomolar range, indicating high potency .
- Another investigation into SMART compounds (which include similar thiazole structures) revealed their capability to overcome multidrug resistance (MDR), making them effective against both parental and MDR-overexpressing cancer cells .
- In Vivo Efficacy :
Pharmacokinetic Properties
The pharmacokinetic profile of this compound shows promising characteristics:
- Bioavailability : Enhanced by the morpholine group which aids in solubility.
- Metabolism : Studies indicate that the compound has a favorable metabolic pathway with low clearance rates in animal models, suggesting prolonged action within the body .
Case Studies
- Study on SMART Compounds : A comparative analysis of three SMART compounds highlighted their ability to bind effectively at the colchicine site on tubulin. The study concluded that these compounds could serve as potential alternatives to existing antitubulin drugs due to their unique binding properties and efficacy against resistant cancer strains .
- Modulators of Muscarinic Receptors : Research into related compounds has shown that they can act as positive allosteric modulators at muscarinic receptors, indicating a potential role in neurological applications beyond oncology .
Comparison with Similar Compounds
Key Observations :
Heterocyclic Core : The target compound’s bis-benzothiazole scaffold contrasts with the triazole () and thiadiazole () cores of analogs. Benzothiazoles are associated with kinase inhibition and antimicrobial activity, whereas triazole-thiones exhibit antioxidant and antifungal properties .
Substituent Effects: The morpholinopropyl group in the target compound may enhance solubility and modulate blood-brain barrier penetration compared to the 2,4-difluorophenyl group in ’s compounds, which increases lipophilicity and metabolic stability. The hydrochloride salt improves aqueous solubility relative to neutral analogs like compounds [7–9] .
Spectroscopic Features:
Note: The absence of C=S and thiol (S–H) bands in the target compound’s IR spectrum distinguishes it from ’s triazole-thiones .
Physicochemical and Pharmacological Implications
- Solubility : The hydrochloride salt of the target compound likely exhibits higher water solubility (>10 mg/mL) compared to neutral analogs (e.g., compounds [7–9], solubility <1 mg/mL).
- Bioactivity : While ’s triazole-thiones show antifungal activity (IC₅₀: 2–8 µM), the target compound’s benzothiazole-morpholine framework may target neurological or oncological pathways, though specific data are unavailable.
- Metabolic Stability : The morpholine group may reduce hepatic clearance compared to halogenated analogs (e.g., 2,4-difluorophenyl in ), which are prone to oxidative metabolism .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including amidation, cyclization, and purification. For example, analogous thiazole derivatives are synthesized via coupling of benzo[d]thiazole precursors with morpholinopropyl amines under reflux in ethanol/water mixtures, followed by purification using column chromatography or recrystallization. Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical. For instance, yields improve when using anhydrous solvents and catalytic bases like triethylamine .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms molecular structure by verifying proton environments and carbon backbones. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and mass spectrometry (MS; m/z matching theoretical values) validate purity and molecular weight. Infrared (IR) spectroscopy identifies functional groups like amides (1650–1700 cm⁻¹) and thiazole rings .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s synthesis and reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates reaction path searches and information science to identify optimal conditions (e.g., solvent effects, activation energies). Computational models can also simulate substituent effects on reaction yields, such as steric hindrance from morpholinopropyl groups .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate experimental protocols (e.g., cell line specificity, assay conditions) and employ statistical design of experiments (DoE) to isolate variables. For instance, if cytotoxicity results conflict, replicate studies under standardized conditions (e.g., fixed concentrations, incubation times). Use SAR (structure-activity relationship) analysis to identify critical functional groups (e.g., methoxy vs. methyl substitutions) that may explain discrepancies .
Q. What strategies are effective in designing derivatives with enhanced pharmacological properties?
- Methodological Answer : Focus on modular synthesis to introduce substituents at key positions (e.g., 4-methoxy or 7-methyl groups on the benzo[d]thiazole ring). For example:
- Bioisosteric replacement : Swap the morpholinopropyl group with piperazine to alter lipophilicity.
- Functional group addition : Introduce sulfone or sulfoxide moieties via oxidation to modulate solubility.
Validate modifications using in vitro assays (e.g., kinase inhibition) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
